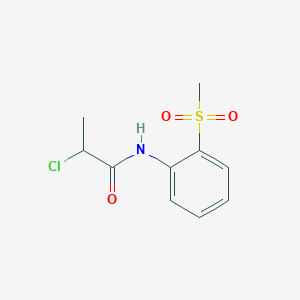
2-Methoxy-6-(trifluoromethyl)benzyl bromide
説明
2-Methoxy-6-(trifluoromethyl)benzyl bromide is a chemical compound used in chemical synthesis . Its molecular formula is C9H8BrF3O . It is sold by various suppliers, including Apollo Scientific and Matrix Scientific .
Synthesis Analysis
The synthesis of this compound involves a free radical reaction . N-bromosuccinimide (NBS) is used in the initiating step, where it loses the N-bromo atom, leaving behind a succinimidyl radical (S·). This radical removes a hydrogen atom to form succinimide (SH). The resulting compound then reacts with NBS to form the final product .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H8BrF3O/c1-14-8-4-2-3-7(6(8)5-10)9(11,12)13/h2-4H,5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 2D or 3D model of the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 269.06 , a refractive index of n20/D 1.494 , and a density of 1.571 g/mL at 25 °C . It is a solid at room temperature .科学的研究の応用
Direct Trifluoromethoxylation of Aliphatic Substrates
Marrec et al. (2010) explored a novel method for the trifluoromethoxylation of aliphatic substrates, where a trifluoromethoxide anion substitutes activated bromides, such as benzyl bromide, under microwave irradiation. This process facilitates the formation of aliphatic trifluoromethyl ethers, marking a significant advancement in the nucleophilic displacement of the trifluoro-methoxy group from an activated aromatic ring (Marrec et al., 2010).
Arylseleninic Acid-Catalyzed Bromination
Drake et al. (2003) discovered that arylseleninic acids serve as efficient catalysts for the bromination of organic substrates using sodium bromide and hydrogen peroxide. Their research highlighted the capacity of these catalysts to facilitate bromination across a range of organic substrates, offering a new perspective on the use of sodium bromide for bromination reactions (Drake et al., 2003).
Nucleophilic Trifluoromethylation Reactions
Kim and Shreeve (2004) introduced a new approach for nucleophilic trifluoromethylation reactions using trifluoromethyl(trimethyl)silane in ionic liquids. Their work demonstrated the effective conversion of benzyl bromide into benzyl fluoride, showcasing the potential of ionic liquids in facilitating these reactions with high efficiency (Kim & Shreeve, 2004).
Electrochemical Bromination of 4-Methoxy Toluene
Kulangiappar et al. (2014) explored the electrochemical bromination of 4-methoxy toluene, leading to the production of 3-bromo 4-methoxy benzyl bromide. This method offers an environmentally friendly alternative to traditional bromination techniques, emphasizing the importance of green chemistry in modern research (Kulangiappar et al., 2014).
Benzylic Brominations in (Trifluoromethyl)benzene
Suarez et al. (2009) conducted a study on benzylic brominations using N-bromosuccinimide in (trifluoromethyl)benzene, employing photochemical activation. Their findings indicate a clean, rapid, and high-yielding reaction process that replaces conventional solvents with less-toxic alternatives, contributing to safer and more sustainable chemical processes (Suarez et al., 2009).
Safety and Hazards
2-Methoxy-6-(trifluoromethyl)benzyl bromide is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . Safety measures include not breathing its dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
特性
IUPAC Name |
2-(bromomethyl)-1-methoxy-3-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3O/c1-14-8-4-2-3-7(6(8)5-10)9(11,12)13/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJUBRZQZRVVXBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1CBr)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001220164 | |
| Record name | 2-(Bromomethyl)-1-methoxy-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001220164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017779-04-2 | |
| Record name | 2-(Bromomethyl)-1-methoxy-3-(trifluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1017779-04-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Bromomethyl)-1-methoxy-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001220164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


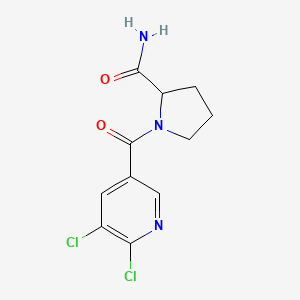
![[2-Chloro-6-(dimethylamino)phenyl]methanol](/img/structure/B1451852.png)
![1-[(5-Phenyl-1,3-oxazol-2-yl)methyl]piperazine](/img/structure/B1451854.png)
![N-[4-(piperazin-1-ylmethyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B1451855.png)

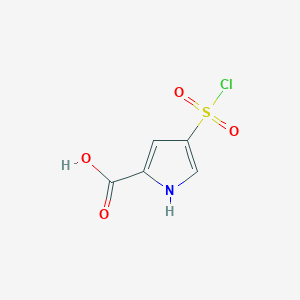
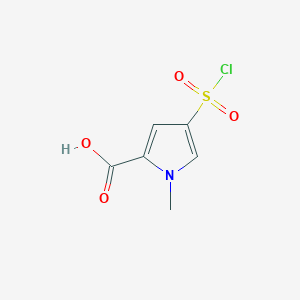

![2,2-dimethyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]propanamide](/img/structure/B1451862.png)
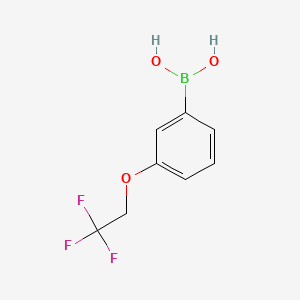
![1-[3-(Trifluoromethyl)phenyl]cyclobutan-1-amine](/img/structure/B1451866.png)
![4-[(6-Chloropyridazin-3-yl)amino]benzonitrile](/img/structure/B1451867.png)
![2-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide](/img/structure/B1451868.png)
